

# comparative analysis of different grain refiners for Al-Cu casting

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## A Comparative Analysis of Grain Refiners for Al-Cu Casting Alloys

For Researchers, Scientists, and Drug Development Professionals in Metallurgy

The selection of an appropriate grain refiner is a critical determinant of the final microstructure and mechanical properties of Al-Cu casting alloys. A fine and equiaxed grain structure is paramount for enhancing castability, reducing defects such as hot tearing, and improving mechanical performance. This guide provides a comparative analysis of common grain refiners, focusing on titanium-boron (Al-Ti-B) and titanium-carbon (Al-Ti-C) based master alloys, supported by experimental data and detailed protocols.

## Performance Comparison of Grain Refiners

The efficiency of a grain refiner is primarily assessed by its ability to reduce the grain size of the cast alloy and the subsequent impact on its mechanical properties. The most widely used grain refiners in the aluminum industry are Al-Ti-B master alloys, with Al-5Ti-1B and Al-3Ti-1B being the most common. In recent years, Al-Ti-C based refiners, such as Al-3Ti-0.15C, have emerged as a viable alternative.

## Quantitative Data Summary

The following table summarizes the performance of different grain refiners on Al-Cu and similar aluminum alloys based on available experimental data. It is important to note that the

performance can be influenced by the specific alloy composition, casting conditions, and the addition rate of the refiner.

Grain Refiner	Alloy System	Addition Level	Average Grain Size (µm)	Ultimate Tensile Strength (MPa)	Elongation (%)	Reference
None	Al-4.4 wt.% Cu	-	227	-	-	[1]
Al-5Ti-1B	Al-4.4 wt.% Cu	-	160	-	-	[1]
None	Al-12Zn-3Mg-2.5Cu	-	Fully Equiaxed (Coarse)	-	-	[2]
Al-5Ti-1B	Al-12Zn-3Mg-2.5Cu	2 wt.%	Fine Equiaxed	Improved Wear Resistance	-	[2]
None	EN AW-3003 (Al-Mn alloy)	-	Columnar and Coarse	-	-	[3]
Al-5Ti-1B	EN AW-3003 (Al-Mn alloy)	4 kg/tonne	Fine and Equiaxed	Higher than TiBAI	-	[3]
Al-3Ti-0.15C	EN AW-3003 (Al-Mn alloy)	4 kg/tonne	Finer than no refiner, but coarser than TiBAI	-	-	[3]
None	6063 (Al-Mg-Si alloy)	-	-	-	-	[4]
Al-5Ti-1B	6063 (Al-Mg-Si alloy)	2 g/kg	Fine	-	-	[4]
Al-3Ti-0.15C	6063 (Al-Mg-Si)	2 g/kg	Fine	-	-	[4]

alloy)						
None	Al-Zn-Mg-Cu	-	256	-	-	[5]
0.04%Ti, 0.18%Zr, 0.008%B	Al-Zn-Mg-Cu	-	102	-	-	[5]
0.20%Cr, 0.20%Mn, 0.04%Ti, 0.008%B	Al-Zn-Mg-Cu	-	55	-	-	[5]
0.20%Cr, 0.20%Mn, 0.03%Ti, 0.14%Zr, 0.006%B	Al-Zn-Mg-Cu	-	22	-	-	[5]
None	Al-Cu Alloy	-	-	-	-	[6]
Ti and Zr inoculants	Al-Cu Alloy	w(Zr) = 50.5% and w(Ti) = 50.3%	Refined Grains	174.11	6.20	[6]

Note: Direct comparative data for Al-Cu alloys across a wide range of refiners in a single study is limited. The table presents a compilation from various sources to provide a broader perspective. The effectiveness of a grain refiner can be alloy-dependent. For instance, Al-Ti-C refiners are reported to have reduced susceptibility to "poisoning" by elements like Zirconium, which can be present in some Al-Cu alloys.

## Experimental Protocols

Accurate and reproducible evaluation of grain refiner performance is crucial. Below are detailed methodologies for key experiments.

## Grain Size Measurement (Linear Intercept Method)

This method is a standard technique for determining the average grain size in a polycrystalline material.

#### Methodology:

- Sample Preparation:
  - Obtain a representative cross-section of the as-cast sample.
  - Mount the sample in a thermosetting or cold-setting resin.
  - Grind the sample surface using progressively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit).
  - Polish the ground surface using diamond paste (e.g., 6  $\mu\text{m}$ , 3  $\mu\text{m}$ , 1  $\mu\text{m}$ ) on a polishing cloth to achieve a mirror-like finish.
  - Etch the polished surface with a suitable etchant to reveal the grain boundaries. A common etchant for Al-Cu alloys is Keller's reagent (2 ml HF, 3 ml HCl, 5 ml  $\text{HNO}_3$ , and 190 ml  $\text{H}_2\text{O}$ ).
- Microscopic Examination:
  - Examine the etched sample under an optical microscope at a known magnification.
  - Capture several high-quality images from different areas of the sample to ensure statistical significance.
- Linear Intercept Analysis:
  - Draw a set of parallel lines of known length on the captured micrographs.
  - Count the number of times the lines intercept a grain boundary.
  - The average grain size ( $d$ ) is calculated using the formula:  $d = L / (N * M)$  where  $L$  is the total length of the test lines,  $N$  is the total number of intercepts, and  $M$  is the magnification.

## Hot Tearing Susceptibility Test (Constrained Rod Casting)

This test evaluates the tendency of an alloy to form cracks during solidification under thermal stress.

Methodology:

- Mold Preparation:
  - Utilize a permanent mold, typically made of steel, consisting of a series of rods of varying lengths connected to a central sprue. The different rod lengths create varying levels of thermal stress during solidification.
  - Preheat the mold to a specific temperature (e.g., 200-300 °C) to control the cooling rate.
- Melting and Pouring:
  - Melt the Al-Cu alloy in a furnace to the desired pouring temperature.
  - Add the specified amount of grain refiner and hold for a predetermined time (e.g., 5-10 minutes) to ensure proper dissolution and distribution of the refining particles.
  - Pour the molten alloy into the preheated constrained rod casting mold.
- Evaluation:
  - After the casting has cooled to room temperature, visually inspect each rod for the presence and severity of hot tears.
  - Assign a hot tearing susceptibility (HTS) index based on the number and length of the cracks. A common method is to sum the lengths of all visible cracks. A higher HTS index indicates a greater susceptibility to hot tearing.

## Tensile Testing

This experiment determines the mechanical properties of the cast alloy, such as ultimate tensile strength (UTS), yield strength (YS), and elongation.

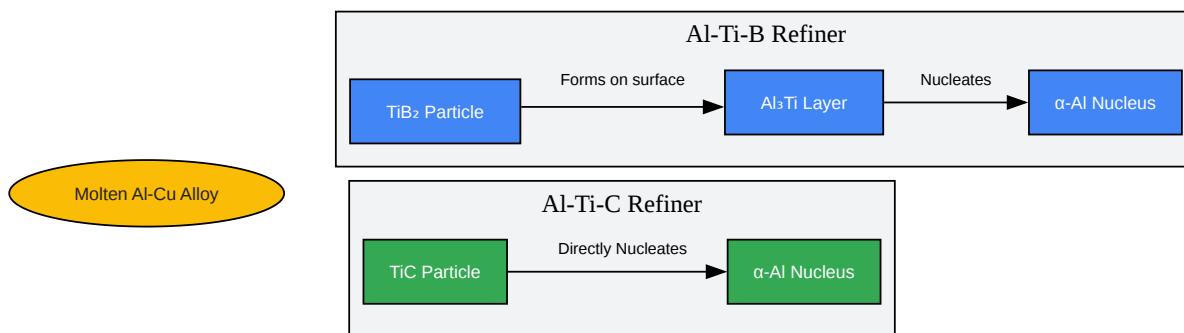
**Methodology:**

- Sample Preparation:
  - Cast tensile test bars using a standardized mold geometry (e.g., ASTM B108).
  - Machine the cast bars to the final dimensions specified by the relevant standard (e.g., ASTM E8/E8M).
- Testing Procedure:
  - Conduct the tensile test using a universal testing machine at a constant strain rate.
  - Record the load and displacement data until the specimen fractures.
- Data Analysis:
  - Calculate the UTS, YS (typically at 0.2% offset), and percentage elongation from the load-displacement curve.
  - Perform multiple tests for each condition to ensure the statistical reliability of the results.

## Mandatory Visualizations

### Grain Refinement Mechanism

The following diagram illustrates the nucleation mechanism of  $\alpha$ -Al on  $TiB_2$  and  $TiC$  particles, the primary nucleants in Al-Ti-B and Al-Ti-C grain refiners, respectively.



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Caption: Nucleation mechanisms for Al-Ti-B and Al-Ti-C grain refiners.

## Experimental Workflow for Grain Refiner Evaluation

This diagram outlines the systematic process for comparing the performance of different grain refiners.

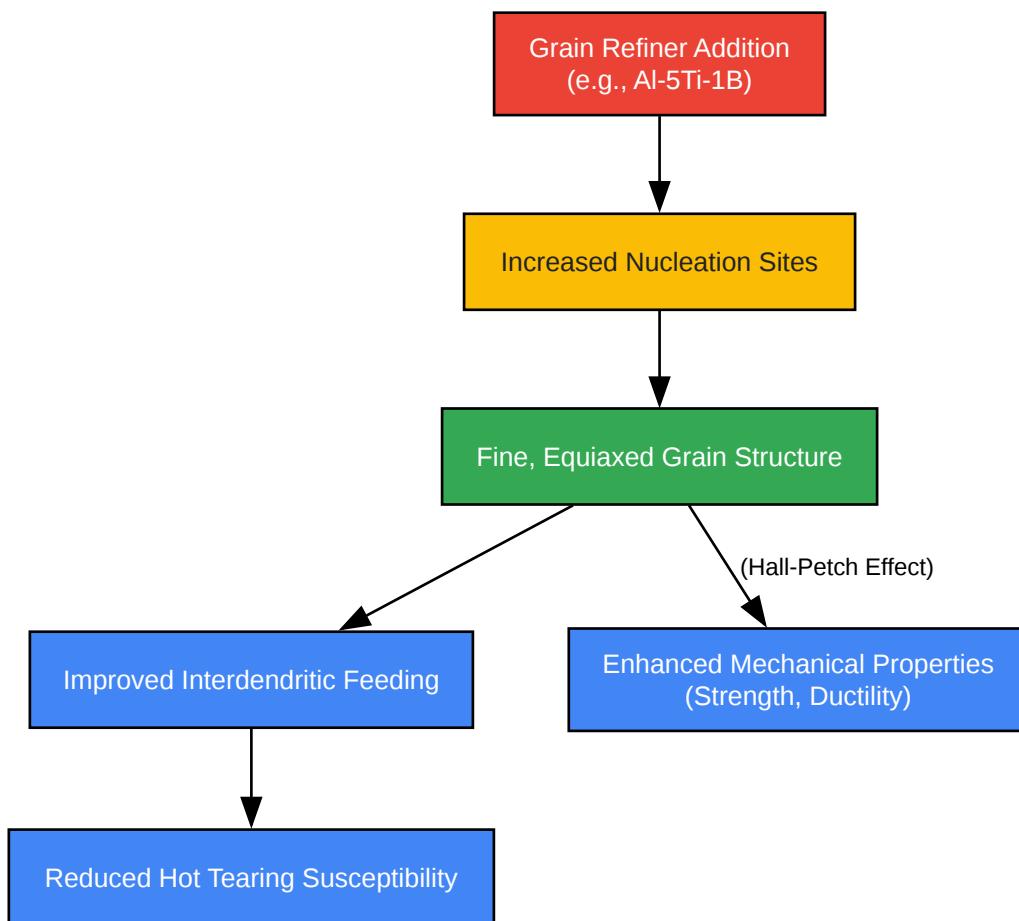


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Caption: Workflow for the comparative evaluation of grain refiners.

## Logical Relationship: Grain Refiner to Properties

This diagram illustrates the cause-and-effect relationship between the addition of a grain refiner and the resulting improvements in the properties of Al-Cu castings.



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Caption: Impact of grain refinement on the properties of Al-Cu castings.

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